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Compound of Interest

Compound Name: 3-Allyl-1H-indole

Cat. No.: B102427 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 3-allyl-1H-
indole against structurally related alternatives, offering a framework for its structural

confirmation. While a complete experimental dataset for 3-allyl-1H-indole is not readily

available in published literature, this document outlines the expected spectral characteristics

based on established principles and data from reference compounds, 1H-Indole and 3-methyl-

1H-indole (Skatole). The combined application of Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unambiguous pathway to

structural elucidation.

Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for 1H-Indole, 3-methyl-1H-indole,

and the predicted data for 3-allyl-1H-indole. This side-by-side comparison highlights the

influence of the C3-substituent on the spectral output.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b102427?utm_src=pdf-interest
https://www.benchchem.com/product/b102427?utm_src=pdf-body
https://www.benchchem.com/product/b102427?utm_src=pdf-body
https://www.benchchem.com/product/b102427?utm_src=pdf-body
https://www.benchchem.com/product/b102427?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Technique Observed / Expected Data

1H-Indole ¹H NMR (CDCl₃)

δ 8.10 (br s, 1H, N-H), 7.65 (d,

1H, H4), 7.40 (d, 1H, H7), 7.20

(t, 1H, H2), 7.15 (t, 1H, H6),

7.10 (t, 1H, H5), 6.55 (dd, 1H,

H3).

¹³C NMR (DMSO-d₆)

δ 135.8 (C7a), 128.1 (C3a),

124.2 (C2), 121.3 (C6), 120.0

(C4), 118.9 (C5), 111.4 (C7),

102.1 (C3).[1]

IR (KBr, cm⁻¹)

3406 (N-H stretch), 3050-3000

(Ar C-H stretch), 1580, 1456

(C=C stretch), 740 (o-

disubstituted benzene).

MS (EI) m/z 117 (M⁺), 90, 89.

3-methyl-1H-indole ¹H NMR (CDCl₃)

δ 7.95 (br s, 1H, N-H), 7.59 (d,

1H, H4), 7.32 (d, 1H, H7), 7.15

(t, 1H, H6), 7.09 (t, 1H, H5),

6.98 (s, 1H, H2), 2.30 (s, 3H,

CH₃).

¹³C NMR (CDCl₃)

δ 136.3 (C7a), 128.8 (C3a),

122.1 (C2), 121.9 (C6), 119.3

(C4), 119.2 (C5), 111.1 (C7),

110.6 (C3), 9.7 (CH₃).

IR (KBr, cm⁻¹)

3400 (N-H stretch), 3050-3000

(Ar C-H stretch), 2915 (Alkyl C-

H stretch), 1460 (C=C stretch),

740 (o-disubstituted benzene).

MS (EI)
m/z 131 (M⁺), 130, 115, 103,

77.[2]

3-allyl-1H-indole ¹H NMR (CDCl₃) (Expected) δ 8.00 (br s, 1H, N-

H), 7.62 (d, 1H, H4), 7.35 (d,
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1H, H7), 7.18-7.05 (m, 2H, H5,

H6), 7.01 (s, 1H, H2), 6.05 (m,

1H, -CH=), 5.20-5.05 (m, 2H,

=CH₂), 3.50 (d, 2H, -CH₂-).

(Expected Data) ¹³C NMR (CDCl₃)

(Expected) δ 136.5 (C7a),

135.0 (-CH=), 128.5 (C3a),

122.5 (C2), 122.0 (C6), 119.5

(C4), 119.4 (C5), 115.5

(=CH₂), 114.0 (C3), 111.2

(C7), 30.0 (-CH₂-).

IR (KBr, cm⁻¹)

(Expected) 3400 (N-H stretch),

3075 (=C-H stretch), 3050-

3000 (Ar C-H stretch), 2920

(Alkyl C-H stretch), 1640 (C=C

alkene stretch), 1460 (Ar C=C

stretch), 990, 910 (=C-H

bend).

MS (EI)
(Expected) m/z 157 (M⁺), 130,

117, 116, 89, 77.

Interpretation of Expected Data for 3-allyl-1H-indole
¹H NMR: The spectrum is expected to retain the characteristic signals for the indole core,

similar to 3-methyl-1H-indole, but with the disappearance of the C3-H signal seen in the

parent indole. Key signals confirming the allyl group include a multiplet around 6.05 ppm for

the vinyl proton (-CH=), two multiplets between 5.05-5.20 ppm for the terminal vinyl protons

(=CH₂), and a doublet around 3.50 ppm for the methylene protons (-CH₂-) adjacent to the

indole ring.

¹³C NMR: The carbon spectrum should display signals for the eight carbons of the indole ring

system, plus three additional signals for the allyl group. The presence of the methylene

carbon at ~30.0 ppm, and two vinyl carbons at ~135.0 ppm and ~115.5 ppm would be

definitive.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b102427?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR Spectroscopy: The IR spectrum will confirm the key functional groups. A sharp peak

around 3400 cm⁻¹ corresponds to the N-H stretch. A crucial signal is the alkene C=C stretch,

expected around 1640 cm⁻¹. Additionally, characteristic out-of-plane =C-H bending vibrations

around 990 and 910 cm⁻¹ would strongly indicate the presence of the terminal vinyl group.

Mass Spectrometry: The molecular ion peak (M⁺) is expected at an m/z of 157,

corresponding to the molecular weight of 3-allyl-1H-indole (C₁₁H₁₁N). A significant fragment

at m/z 130 would arise from the loss of the vinyl group (•CH=CH₂), a characteristic

fragmentation pattern.

Experimental Workflow for Structural Elucidation
The confirmation of 3-allyl-1H-indole's structure follows a logical workflow where data from

multiple spectroscopic techniques are integrated.

Initial Analysis

Spectroscopic Techniques

Data Interpretation

Conclusion
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Workflow for the spectroscopic confirmation of 3-allyl-1H-indole.

Detailed Experimental Protocols
The following are standard protocols for obtaining the spectroscopic data discussed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the analyte (3-allyl-1H-indole) in

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Instrumentation: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance series).

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

Spectral Width: 12-16 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition:

Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

Spectral Width: 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

2. Infrared (IR) Spectroscopy
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Sample Preparation:

(Solid Samples): Mix ~1 mg of the analyte with ~100 mg of dry potassium bromide (KBr).

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic

press.

(Liquid/Oil Samples): Place a small drop of the neat liquid between two salt plates (NaCl

or KBr).

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer

Spectrum Two).

Acquisition:

Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the empty sample compartment (or KBr pellet) is recorded and

automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable

volatile solvent (e.g., methanol or acetonitrile).

Instrumentation: A mass spectrometer capable of electron ionization (EI) for fragmentation

data and/or electrospray ionization (ESI) for accurate mass determination (e.g., a GC-MS for

EI or an LC-QTOF for ESI).

EI-MS Acquisition (via GC-MS):

Ionization Energy: 70 eV.

Mass Range: m/z 40-400.
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Injection: The sample is introduced via a gas chromatograph to separate it from impurities.

High-Resolution MS (HRMS via ESI-TOF):

Ionization Mode: Positive ion mode.

Mass Range: m/z 50-500.

This technique provides a highly accurate mass measurement, allowing for the

determination of the molecular formula.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b102427?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/1-H400-MHz-and-13-C-100MHz-NMR-spectral-data-for-indole-15-in-DMSO-d-6-including_tbl1_26602044
https://www.odour.org.uk/view.php?Compound_ID=633
https://www.benchchem.com/product/b102427#spectroscopic-analysis-to-confirm-the-structure-of-3-allyl-1h-indole
https://www.benchchem.com/product/b102427#spectroscopic-analysis-to-confirm-the-structure-of-3-allyl-1h-indole
https://www.benchchem.com/product/b102427#spectroscopic-analysis-to-confirm-the-structure-of-3-allyl-1h-indole
https://www.benchchem.com/product/b102427#spectroscopic-analysis-to-confirm-the-structure-of-3-allyl-1h-indole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b102427?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

